

# Birinapant cIAP1 XIAP binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Birinapant

CAS No.: 1260251-31-7

Cat. No.: S548203

Get Quote

## Binding Affinity and Key Properties

The table below summarizes the core biochemical characteristics of **Birinapant**:

| IAP Target | Reported Binding Affinity (Kd)                                     | Primary Role & Consequence of Inhibition                                               |
|------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| cIAP1      | <1 nM (sub-nanomolar) [1] [2] [3]                                  | Promotes cell survival via NF-κB signaling; degradation leads to apoptosis [4] [5].    |
| XIAP       | 45 nM [2] [3] [5]                                                  | Directly inhibits caspases-3, -7, and -9; antagonism relieves caspase inhibition [6].  |
| cIAP2      | High affinity (specific Kd not detailed in results) [1]            | Functionally redundant with cIAP1; co-degradation disrupts survival signaling [7] [5]. |
| ML-IAP     | Binds with high affinity (specific Kd not detailed in results) [1] | An IAP highly expressed in some melanomas; inhibition promotes apoptosis [5].          |

## Mechanism of Action and Signaling Pathways

**Birinapant** mimics the natural SMAC protein, which is released from mitochondria to trigger apoptosis. The following diagram illustrates how **Birinapant** shifts the balance from cell survival to death.



[Click to download full resolution via product page](#)

**Birinapant**'s degradation of cIAP1/2 fundamentally alters cell fate. In many cancer cells, this creates a state of **TNF- $\alpha$  dependency**, where the cell's own TNF- $\alpha$  drives its death [5]. Single-agent efficacy is observed in some models [4], while others require exogenous TNF- $\alpha$  [2] [5]. **Birinapant** also relieves XIAP-mediated caspase inhibition, directly enabling apoptosis [4].

## Key Experimental Protocols

The foundational data on **Birinapant**'s activity is obtained through standardized biochemical and cellular assays.

## Fluorescence Polarization (FP) Binding Assay

This cell-free assay quantitatively measures **Birinapant**'s direct binding affinity ( $K_d$ ) to IAP proteins [2] [3].

- **Principle:** A fluorescently-labeled Smac peptide binds to IAPs, causing high polarization. Unlabeled **Birinapant** competes for binding, reducing polarization.
- **Workflow:** The assay follows a clear, sequential process to determine binding affinity.



[Click to download full resolution via product page](#)

## In Vitro Cell Viability and Apoptosis Assays

These protocols evaluate the functional cellular response to **Birinapant** treatment [4] [2].

- **Cell Culture:** Use relevant cancer cell lines (e.g., inflammatory breast cancer SUM149/190, melanoma, NSCLC). Seed cells and allow adhesion.
- **Treatment:**

- **Single Agent: Birinapant** (e.g., 1 nM - 10 μM).
- **Combination:** With TRAIL (e.g., 0-100 ng/mL) or TNF-α (e.g., 1-50 ng/mL).
- **Control:** Use neutralizing anti-TNF-α antibody or caspase inhibitors (e.g., Q-VD-OPh) to confirm mechanism.
- **Viability Readout (MTS/MTT):** Measure metabolically active cells after 24-72 hours of treatment [2] [3].
- **Apoptosis Confirmation (Annexin V/7-AAD Staining):** Detect phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis) via flow cytometry after ~12 hours of treatment [4] [2].
- **Target Engagement (Western Blot):** Confirm cIAP1/2 degradation, PARP cleavage, and caspase-3/8 activation in cell lysates post-treatment [4] [5].

## Research Applications and Rational Combinations

The mechanistic understanding of **Birinapant** informs its use in preclinical research, highlighting its potential in specific genetic contexts and combination strategies.

| Context/Combination                        | Observed Effect & Proposed Rationale                                                                                                                            | Key Evidence |
|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| <b>Inflammatory Breast Cancer (IBC)</b>    | Single-agent apoptosis in SUM190; synergy with TRAIL in SUM149. XIAP inhibition key for TRAIL potentiation [4].                                                 | [4]          |
| <b>Melanoma (with TNF-α)</b>               | Strong synergistic cell death. Birinapant degrades cIAP1/2, allowing TNF-α to activate caspase-8 via complex II [2] [5].                                        | [2] [5]      |
| <b>Non-Small Cell Lung Cancer (NSCLC)</b>  | Overcomes radioresistance. Likely via inhibition of IAP-mediated survival signals post-DNA damage [7].                                                          | [7]          |
| <b>LKB1-Mutated NSCLC</b>                  | Selective sensitivity in LKB1-deleted models. Potential synthetic lethality; combination with p38 inhibitor Ralimetinib overcomes KRAS-mediated resistance [8]. | [8]          |
| <b>Pancreatic Cancer (with Paclitaxel)</b> | Synergistic killing of PANC-1 cells. Birinapant induces apoptosis in paclitaxel-arrested cells; combination increases pJNK and reduces Bcl2 [9].                | [9]          |

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. (CAS 1260251-31-7) | Abcam Birinapant [abcam.com]
2. Birinapant (TL32711) | IAP inhibitor | CAS 1260251-31-7 [invivochem.com]
3. | 99%(HPLC) | Selleck | IAP 阻害剂 Birinapant [selleck.co.jp]
4. Smac mimetic Birinapant induces apoptosis and enhances TRAIL... [pubmed.ncbi.nlm.nih.gov]
5. The novel SMAC mimetic birinapant exhibits potent activity ... [pmc.ncbi.nlm.nih.gov]
6. Computational Tool to Design Small Synthetic Inhibitors ... [mdpi.com]
7. cIAP1/2 are involved in the radiosensitizing effect of ... [pmc.ncbi.nlm.nih.gov]
8. Activity of Birinapant, a SMAC Mimetic Compound, Alone ... [pmc.ncbi.nlm.nih.gov]
9. Pharmacodynamic modeling of synergistic birinapant ... [bmccancer.biomedcentral.com]

To cite this document: Smolecule. [Birinapant cIAP1 XIAP binding affinity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548203#birinapant-ciap1-xiap-binding-affinity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)